molecular formula C23H22Cl2N2O3S B3542738 N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3542738
M. Wt: 477.4 g/mol
InChI Key: OSKZJJRFJOKIFI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of chlorobenzyl and methylphenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with glycinamide in the presence of a base to form N-(2-chlorobenzyl)glycinamide. This intermediate is then reacted with 4-chlorobenzyl chloride and 4-methylphenylsulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of chlorobenzyl and sulfonyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the glycinamide and sulfonyl components.

    N-(4-chlorobenzyl)-N~2~-(4-methylphenyl)sulfonylglycinamide: Similar structure but with different substitution patterns.

Uniqueness

N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-17-6-12-21(13-7-17)31(29,30)27(15-18-8-10-20(24)11-9-18)16-23(28)26-14-19-4-2-3-5-22(19)25/h2-13H,14-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZJJRFJOKIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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